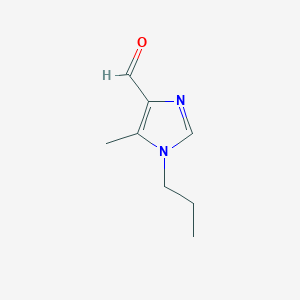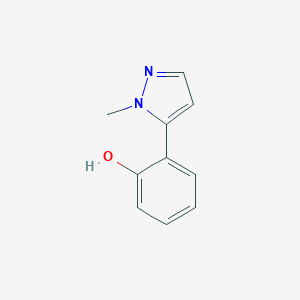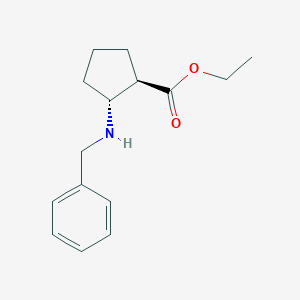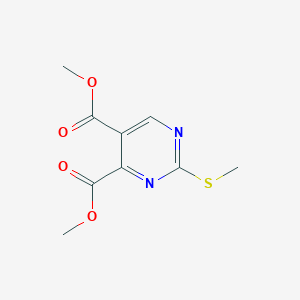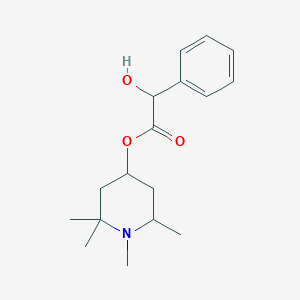
2-(4-Methoxyphenyl)-2-methylpropanoic acid
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-2-methylpropanoic acid, commonly referred to as 2-MMP, is an organic compound that is widely used in the synthesis of pharmaceuticals, cosmetics, and other products. It is a versatile compound that has a wide range of applications due to its unique properties. 2-MMP is a highly reactive acid that is used in the synthesis of a variety of compounds, including drugs, fragrances, and other products.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Biological Effects
The compound 4′-geranyloxyferulic acid (GOFA), which structurally relates to 2-(4-Methoxyphenyl)-2-methylpropanoic acid, has displayed valuable potential as an anti-inflammatory and anti-tumor agent. Specifically, it has shown to be an effective dietary feeding colon cancer chemopreventive agent in vivo. This includes its administration in various forms such as a prodrug linked to dipeptides, an inclusion complex in cyclodextrins, or coupled with known anti-inflammatory agents, all of which have recorded a protective effect on colon cancer growth and development. Moreover, the natural occurrence of this compound in widely consumed edible fruits and vegetables like citrus fruits has been noted, indicating its relevance in dietary considerations (Epifano et al., 2015).
Antitumorigenic and Antiangiogenic Effects
2-methoxyestradiol, a compound with a structural resemblance to 2-(4-Methoxyphenyl)-2-methylpropanoic acid, has exhibited significant antitumorigenic and antiangiogenic effects both in vitro and in vivo. The molecular mechanism behind these effects is not fully understood, but it's speculated that they may be mediated by a specific intracellular effector or receptor that is refractory to the parent hormone, estradiol. This compound's endogenous formation, including its precursor 2-hydroxyestradiol, is suggested to have a protective effect against estrogen-induced cancers in target organs, which highlights its potential for therapeutic applications (Zhu & Conney, 1998).
Environmental Presence and Toxicology
Research has been conducted on the environmental presence and toxicological aspects of similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D). This herbicide, used worldwide, has prompted studies focusing on its toxicity and mutagenicity due to its direct or indirect reach into natural environments. Such studies have utilized quantitative methods to visualize and summarize the development in this field, noting the USA, Canada, and China as the most active contributors in this research area. The studies have been geared towards understanding the occupational risks, neurotoxicity, and resistance or tolerance to herbicides, especially concerning non-target species and molecular biology aspects (Zuanazzi et al., 2020).
Sorption Characteristics
The sorption behavior of similar phenoxy herbicides like 2,4-D to soil, organic matter, and minerals has been extensively reviewed. A large dataset comprising soil–water distribution coefficients (Kd) was compiled, offering insights into the sorption mechanisms of these herbicides. The review suggests that sorption of 2,4-D can be rationalized based on specific soil parameters and the sorption coefficients for well-defined sorbent materials. This information is crucial for understanding the environmental behavior and mitigation strategies of these compounds (Werner et al., 2012).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,10(12)13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJSVQFIOUFWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292821 | |
| Record name | 2-(4-methoxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-methylpropanoic acid | |
CAS RN |
2955-46-6 | |
| Record name | 2955-46-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methoxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2955-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



